![molecular formula C15H11Cl2N3O B12896111 8-Quinolinol, 5,7-dichloro-2-(methyl-2-pyridinylamino)- CAS No. 648896-68-8](/img/structure/B12896111.png)
8-Quinolinol, 5,7-dichloro-2-(methyl-2-pyridinylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolinol, 5,7-dichloro-2-(methyl-2-pyridinylamino)- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular formula C10H7Cl2NO and a molecular weight of 228.07 g/mol .
Vorbereitungsmethoden
The synthesis of 8-Quinolinol, 5,7-dichloro-2-(methyl-2-pyridinylamino)- typically involves the chlorination of 8-hydroxyquinolineThe reaction mixture is then poured into 1 liter of water, resulting in the precipitation of 5,7-dichloro-8-hydroxyquinoline, which is filtered and recrystallized from 200ml of acetone .
Analyse Chemischer Reaktionen
8-Quinolinol, 5,7-dichloro-2-(methyl-2-pyridinylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Quinolinol, 5,7-dichloro-2-(methyl-2-pyridinylamino)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound exhibits fungicidal properties and is used in studies related to fungal infections.
Wirkmechanismus
The mechanism of action of 8-Quinolinol, 5,7-dichloro-2-(methyl-2-pyridinylamino)- involves its ability to chelate metal ions, which are critical enzyme cofactors. This chelation disrupts the function of enzymes, leading to antimicrobial and anticancer effects. For instance, in its anticancer role, the compound forms complexes that inhibit telomerase activity, target c-myc G-quadruplex DNA, and induce cell apoptosis through cell cycle arrest and DNA damage .
Vergleich Mit ähnlichen Verbindungen
8-Quinolinol, 5,7-dichloro-2-(methyl-2-pyridinylamino)- can be compared with other similar compounds such as:
- 5,7-Dichloro-8-hydroxyquinaldine
- 5,7-Dichloro-8-quinaldinol
- 5,7-Diiodo-8-hydroxyquinoline
- 5-Chloro-8-quinolinol
- 8-Hydroxy-5-nitroquinoline These compounds share similar structural features but differ in their specific substituents, which can influence their chemical reactivity and biological activity .
Eigenschaften
648896-68-8 | |
Molekularformel |
C15H11Cl2N3O |
Molekulargewicht |
320.2 g/mol |
IUPAC-Name |
5,7-dichloro-2-[methyl(pyridin-2-yl)amino]quinolin-8-ol |
InChI |
InChI=1S/C15H11Cl2N3O/c1-20(12-4-2-3-7-18-12)13-6-5-9-10(16)8-11(17)15(21)14(9)19-13/h2-8,21H,1H3 |
InChI-Schlüssel |
GHOMEWRLYFDPLV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.